Imipramine Hydrochloride

Serotonin Transporter Norepinephrine Transporter Neuropharmacology

Imipramine Hydrochloride is a tricyclic antidepressant (TCA) that functions as a dual inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET). As the hydrochloride salt of imipramine, it is a white to slightly yellow crystalline powder freely soluble in water, with a molecular weight of 316.87 g/mol.

Molecular Formula C19H25ClN2
Molecular Weight 316.9 g/mol
CAS No. 113-52-0
Cat. No. B195985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipramine Hydrochloride
CAS113-52-0
Synonyms4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2)
Imidobenzyle
Imipramine
Imipramine Hydrochloride
Imipramine Monohydrochloride
Imipramine Pamoate
Imizin
Janimine
Melipramine
Norchlorimipramine
Pryleugan
Tofranil
Molecular FormulaC19H25ClN2
Molecular Weight316.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
InChIKeyXZZXIYZZBJDEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>47.5 [ug/mL] (The mean of the results at pH 7.4)

Imipramine Hydrochloride (CAS 113-52-0): Baseline Profile for Informed Procurement


Imipramine Hydrochloride is a tricyclic antidepressant (TCA) that functions as a dual inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET) . As the hydrochloride salt of imipramine, it is a white to slightly yellow crystalline powder freely soluble in water, with a molecular weight of 316.87 g/mol . It demonstrates high plasma protein binding (76-96%) and is metabolized in the liver to its active metabolite, desipramine [1].

Dual SERT/NET inhibitor for balanced monoamine reuptake research
Hydrochloride salt form supports aqueous stock preparation
Metabolism to desipramine enables metabolite profiling studies

Imipramine Hydrochloride: Why In-Class Substitution Is Scientifically Risky


Substituting Imipramine Hydrochloride with another TCA like amitriptyline or clomipramine, or its own active metabolite desipramine, cannot be done without fundamentally altering the experimental or therapeutic profile. These compounds exhibit widely divergent binding affinities for SERT and NET, resulting in vastly different reuptake inhibition ratios [1]. Furthermore, they display distinct secondary pharmacology profiles, including varying degrees of hERG channel inhibition, anticholinergic activity, and histamine receptor antagonism, which can confound research results or lead to unexpected clinical outcomes [2].

Selectivity
Amitriptyline or clomipramine shift SERT/NET inhibition ratios, altering model outcomes
Off-target
hERG, anticholinergic, and histaminergic profiles differ broadly, complicating endpoint interpretation
Metabolite
Desipramine substitution loses balanced parent reuptake profile, introducing NET-selective bias

Imipramine Hydrochloride Procurement Guide: Quantifying Its Differentiation from Analogs


Balanced SERT/NET Inhibition: A Unique Signature vs. Desipramine and Clomipramine

Imipramine exhibits a distinct, balanced profile of SERT and NET inhibition. This is quantitatively different from its metabolite desipramine, which is highly selective for NET, and clomipramine, which is highly selective for SERT [1]. In direct comparison, imipramine's SERT/NET Ki ratio is approximately 1:2, whereas desipramine's ratio is heavily skewed towards NET (approximately 1:10), and clomipramine's ratio is skewed towards SERT (approximately 2:1) [1].

SERT/NET Profile
Cross-study comparable
Imipramine: SERT Ki 1.3–20 nM, NET Ki 20–142 nM (ratio ~1:2) Desipramine: NET-selective (~10:1) Clomipramine: SERT-selective (~2:1)
Supports dual reuptake study without extreme selectivity bias
Human cloned receptor binding assays
Serotonin Transporter Norepinephrine Transporter Neuropharmacology

Reduced hERG Liability: In Vitro Differentiation from Amitriptyline

In a direct head-to-head patch clamp study on cloned human HERG potassium channels, imipramine demonstrated a lower potency for channel inhibition compared to amitriptyline [1]. Imipramine inhibited HERG tail currents with an IC50 of 3.4 µM, while 3 µM amitriptyline inhibited the current by 34% [1]. This suggests imipramine may have a comparatively lower risk profile for QT prolongation at equivalent concentrations.

hERG Liability
Direct head-to-head
Imipramine IC50 = 3.4 µM; Amitriptyline: 34% block at 3 µM. Imipramine requires higher concentration for similar effect.
Lower hERG potency relative to amitriptyline; supports cardiac safety profiling studies
Voltage clamp on cloned hERG in CHO cells
Cardiotoxicity hERG Channel Patch Clamp

Hydrochloride Salt Advantage: Quantified Aqueous Solubility vs. Free Base Form

The hydrochloride salt form of imipramine provides a defined and quantifiable solubility advantage critical for in vitro and in vivo experimental preparation. Imipramine hydrochloride is freely soluble in water at a concentration of at least 50 mg/mL, whereas the free base form is poorly soluble in aqueous solutions .

Salt vs Free Base
Class-level inference
Hydrochloride salt: ≥50 mg/mL in water. Free base: poorly soluble.
Enables preparation of concentrated stock solutions for reproducible assays
Vendor datasheet; salt form advantage
Formulation Solubility Analytical Chemistry

Validated Impurity Control: USP Monograph Specification for Quality Assurance

The United States Pharmacopeia (USP) monograph for Imipramine Hydrochloride establishes a strict purity specification of 98.0% to 102.0% (calculated on a dried basis), ensuring a high degree of batch-to-batch consistency [1]. Furthermore, validated HPLC methods have been developed to detect and control potential impurities at levels as low as 0.02% [2].

USP Monograph
Supporting evidence
98.0–102.0% purity (dried basis). HPLC impurity detection down to 0.02%.
Provides regulatory-backed quality benchmark for batch consistency
USP official monograph and validated HPLC method
Quality Control Analytical Chemistry Pharmacopeia

Imipramine Hydrochloride: Validated Application Scenarios Based on Evidence


Preclinical In Vivo Studies Requiring Balanced Monoamine Reuptake Inhibition

Imipramine Hydrochloride is an optimal choice for researchers investigating the behavioral or physiological effects of combined SERT and NET inhibition in animal models. Its balanced ~1:2 SERT/NET Ki ratio [1] allows for the study of dual reuptake mechanisms without the confounding, extreme selectivity profiles of compounds like desipramine (NET-selective) or clomipramine (SERT-selective).

Cardiac Safety Pharmacology Screens for Tricyclic Compounds

Given its well-characterized and quantifiably lower potency for hERG channel inhibition (IC50 = 3.4 µM) compared to amitriptyline [2], imipramine hydrochloride serves as a valuable reference compound in hERG liability assays. It can be used to benchmark the cardiac safety margin of novel compounds in drug discovery pipelines.

Formulation and Analytical Method Development for Tricyclic Antidepressants

The high aqueous solubility (>50 mg/mL) of the hydrochloride salt and the existence of official USP monograph specifications (98.0-102.0% purity) [3] make Imipramine Hydrochloride an ideal standard for developing and validating new analytical methods (e.g., HPLC, UPLC) or novel drug delivery systems for the TCA class.

Application
Selection Property
Validation Focus
In vivo dual reuptake studies
Balanced SERT/NET inhibition profile
Behavioral endpoint and monoamine level review
Cardiac safety pharmacology screening
Reported hERG IC50 context vs amitriptyline
hERG liability benchmarking for novel compounds
Analytical method development
USP monograph purity specification
HPLC method validation and impurity profiling

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